3,6-Dioxopiperazine-2-carboxamide
Description
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
3,6-dioxopiperazine-2-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h3H,1H2,(H2,6,10)(H,7,11)(H,8,9) |
InChI Key |
JGVRNHGDWGAHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Chlorination-Cyclization Approach
This industrial-scale method emphasizes cost-effectiveness and atom economy, utilizing dimethyl 2-aminomalonate as a starting material.
- High scalability (5-step process) and suitability for industrial production.
- Yields >90% for intermediates in optimized conditions.
Amino Acid-Derived Synthesis
This route leverages amino acid precursors to construct the dioxopiperazine ring, enabling chiral diversity.
- Cyano Hydration: Amino acid-derived α-amino nitriles (e.g., Phe, Trp, Asp) undergo H₂SO₄-promoted hydration to form carboxamides.
- Cyclization: Base-mediated intramolecular cyclization yields 2,6-dioxopiperazine derivatives. For example:
$$
\text{α-amino nitrile} \xrightarrow{\text{H}2\text{SO}4} \text{carboxamide} \xrightarrow{\text{base}} 3,6\text{-dioxopiperazine-2-carboxamide}
$$
- Side reactions (e.g., indoline formation with Trp derivatives) require precise control.
- Moderate yields (34–41%) for spirocyclic analogs.
Multicomponent Reaction (MCR) Strategy
A one-pot reaction using amino acids, ketones, and isocyanides generates spiro-2,6-dioxopiperazines with structural diversity.
- Reactants: Amino acids (e.g., serine, homoserine), ketones (e.g., N-methyl-4-piperidone), and tert-butyl isocyanide.
- Catalyst: Triethylamine (TEA) facilitates cyclization.
Example:
$$
\text{Homoserine} + \text{N-methyl-4-piperidone} \xrightarrow{\text{TEA}} \text{spiro-2,6-dioxopiperazine-2-carboxamide (41\% yield)}
$$
- β-Heteroatom-containing amino acids (e.g., serine) favor unsaturated byproducts via elimination.
- Requires protecting groups for reactive side chains (e.g., -COOH, -NH₂).
Comparative Analysis of Methods
Key Research Discoveries
- Industrial Optimization: The chlorination-cyclization route achieves >90% purity for favipiravir intermediates, with POCl₃ identified as a superior chlorinating agent.
- Side-Chain Engineering: Substituents (e.g., C1–C12 alkyl, SO₂R₃) on the dioxopiperazine core modulate solubility and reactivity.
- Mechanistic Insights: Base-mediated cyclization proceeds via nucleophilic attack, while acid-promoted hydration follows a carbocation intermediate.
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxamide, 3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 2-Piperazinecarboxamide, 3,6-dioxo- .
Scientific Research Applications
2-Piperazinecarboxamide, 3,6-dioxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxamide, 3,6-dioxo- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,6-Dioxopiperazine-2-carboxamide with pyrazine- and piperazine-based carboxamide derivatives, emphasizing structural variations, molecular properties, and applications:
Key Structural and Functional Differences
Core Heterocycle :
- Piperazine-based (e.g., 3,6-Dioxopiperazine-2-carboxamide) vs. pyrazine-based (e.g., 3,5-Dichloropyrazine-2-carboxamide) rings. Piperazines are saturated six-membered rings with two nitrogen atoms, while pyrazines are aromatic and planar, leading to differences in electronic properties and biological target interactions .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 3-Hydroxy-6-nitropyrazine-2-carboxamide) enhance reactivity in electrophilic substitution, whereas electron-donating groups (e.g., amino in 3-Amino-5,6-dimethylpyrazine-2-carboxamide) improve solubility and bioavailability . Chlorine substituents (e.g., in 3,5-Dichloropyrazine-2-carboxamide) increase lipophilicity, favoring membrane penetration in agrochemicals .
Biological Activity: Piperazine derivatives like 4-(3-Chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide exhibit CNS activity due to their ability to cross the blood-brain barrier . Pyrazine carboxamides (e.g., 3-Hydroxy-6-nitropyrazine-2-carboxamide) are more commonly associated with antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
